An In-depth Technical Guide to the Core Properties of Ethyl Isoquinoline-3-carboxylate
An In-depth Technical Guide to the Core Properties of Ethyl Isoquinoline-3-carboxylate
Introduction: Situating a Key Heterocycle in Modern Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] From the potent anticancer agent trabectedin to the anti-tussive noscapine, the privileged nature of this bicyclic heterocycle is well-established.[3] Ethyl Isoquinoline-3-carboxylate (CAS No. 50458-79-2) represents a fundamental building block within this chemical class. As a stable ester derivative, it serves as a versatile precursor for the synthesis of more complex molecules, enabling researchers to explore the structure-activity relationships of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core basic properties of Ethyl Isoquinoline-3-carboxylate. Moving beyond a simple data sheet, this document synthesizes available chemical data, outlines logical and field-tested synthetic protocols, and discusses the compound's reactivity and potential biological significance from a drug development perspective. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Section 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and structural properties is the bedrock of all subsequent experimental design. These characteristics dictate solubility, reactivity, and handling requirements.
Structural and Chemical Identifiers
The structure of Ethyl Isoquinoline-3-carboxylate consists of a benzene ring fused to a pyridine ring, with an ethyl ester group at the C-3 position. This substitution pattern significantly influences the electronic distribution and basicity of the nitrogen atom compared to the parent isoquinoline molecule.
| Property | Data | Source |
| IUPAC Name | ethyl isoquinoline-3-carboxylate | |
| CAS Number | 50458-79-2 | [4] |
| Molecular Formula | C₁₂H₁₁NO₂ | [4] |
| Molecular Weight | 201.22 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2C=N1 | [5] |
| InChI Key | IFSCYCNNAIADLI-UHFFFAOYSA-N | [4][5] |
Physical Properties and Handling
Ethyl Isoquinoline-3-carboxylate is described as a brown, low-melting solid under standard conditions.[4] Due to limited publicly available data, a precise melting point has not been definitively reported for this specific isomer. It is crucial to distinguish it from its structural isomer, Ethyl Quinoline-3-carboxylate (CAS 50741-46-3), which has a reported melting point of 63-67 °C.[6]
| Property | Data | Source |
| Physical Form | Low melting solid | [4] |
| Color | Brown | [4] |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
| Purity (Typical) | 97% - 98% | [5] |
Handling & Safety Insights: The compound is classified as harmful if swallowed.[5] Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed. It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. For safe storage, the container should be kept tightly closed in a dry place.[4]
Section 2: Synthesis and Chemical Reactivity
The utility of Ethyl Isoquinoline-3-carboxylate in a research setting is fundamentally linked to its accessibility through synthesis and its predictable behavior in chemical reactions.
Established Synthetic Methodologies
The synthesis of the isoquinoline core can be achieved through various classic reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions, which typically yield dihydroisoquinoline or tetrahydroisoquinoline derivatives that require a subsequent oxidation or dehydrogenation step.[2]
One of the most direct and relevant methods for preparing Ethyl Isoquinoline-3-carboxylate is through the dehydrogenation of its saturated precursor, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This method is advantageous as the tetrahydroisoquinoline precursor is readily synthesized via established routes.
This protocol is based on a well-established dehydrogenation strategy using a palladium catalyst, a standard and high-yielding method for aromatization of nitrogen-containing heterocycles.
Causality: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in removing hydrogen from cyclic systems at elevated temperatures. The high surface area of the carbon support allows for effective interaction between the substrate and the palladium catalyst. The reaction is typically performed under reduced pressure to facilitate the removal of the hydrogen gas produced, driving the equilibrium towards the aromatic product.
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask suitable for heating under vacuum, combine Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 60-70% by weight of the starting material).
-
Heating and Dehydrogenation: Equip the flask for distillation under reduced pressure. Heat the mixture to 160–170 °C under vacuum (approx. 25 Torr).
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen gas evolution. The reaction is typically complete within 30-60 minutes.
-
Product Isolation: The product, Ethyl Isoquinoline-3-carboxylate, is isolated directly by distillation from the reaction mixture under vacuum.
-
Purification: The distilled product can be further purified if necessary by recrystallization or column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by comparing the spectral data (NMR, IR, MS) of the obtained product with expected values and by a melting point analysis, which should show a sharp transition if the product is pure.
Caption: Key reactivity sites on the Ethyl Isoquinoline-3-carboxylate scaffold.
Section 3: Potential Pharmacological Significance
While direct biological studies on Ethyl Isoquinoline-3-carboxylate are not prominent in the available literature, its structural framework is central to a multitude of pharmacologically active agents. Therefore, its primary value lies in its role as a key intermediate for accessing novel derivatives with potential therapeutic applications.
The broader class of isoquinoline-containing compounds exhibits a remarkable spectrum of biological activities, including:
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Anticancer Properties: Many natural and synthetic isoquinolines show potent antiproliferative effects through mechanisms like topoisomerase inhibition, microtubule disruption, and kinase signaling pathway modulation. [7]* Antimicrobial and Antiviral Activity: The isoquinoline nucleus is a common feature in compounds designed to combat bacterial, fungal, and viral infections. [3][8]For instance, certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their antiviral properties.
-
Central Nervous System (CNS) Activity: The tetrahydroisoquinoline core is present in molecules that act as anti-Parkinsonian agents and possess other neuroprotective effects. [3]* Anti-inflammatory and Analgesic Effects: Numerous isoquinoline alkaloids are known to possess significant anti-inflammatory and pain-relieving properties. [8] Expert Insight: The strategic value of Ethyl Isoquinoline-3-carboxylate is clear. The C-3 ester provides a reactive handle for diversification. For example, hydrolysis to the carboxylic acid followed by amide coupling with a diverse library of amines is a standard medicinal chemistry strategy to rapidly generate a large number of analogs for high-throughput screening. This allows for systematic exploration of the chemical space around the isoquinoline core to identify novel compounds with desired biological activities.
Section 4: Spectroscopic and Analytical Profile
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Comparative Notes |
| ¹H NMR | Ethyl (CH₂) | ~4.4 - 4.6 ppm (quartet) | Downfield shift due to adjacent ester oxygen. |
| Ethyl (CH₃) | ~1.4 - 1.5 ppm (triplet) | Standard chemical shift for an ethyl ester methyl group. | |
| Aromatic (H1) | ~9.3 - 9.5 ppm (singlet) | H1 is significantly deshielded by the adjacent nitrogen and the ring current. In isoquinoline-3-carboxylic acid, this proton appears at 9.47 ppm. [9] | |
| Aromatic (H4) | ~8.6 - 8.8 ppm (singlet) | H4 is deshielded by the ring current and the electron-withdrawing ester group. | |
| Aromatic (H5-H8) | ~7.6 - 8.3 ppm (multiplets) | Protons on the benzene ring appear in the typical aromatic region. | |
| ¹³C NMR | Carbonyl (C=O) | ~165 - 168 ppm | Typical range for an aromatic ester carbonyl carbon. |
| Aromatic (C1, C3, C4a, C8a) | ~125 - 155 ppm | Quaternary and CH carbons attached to or near the heteroatom. | |
| Aromatic (C4, C5, C6, C7, C8) | ~120 - 135 ppm | Standard range for aromatic carbons. | |
| Ethyl (OCH₂) | ~60 - 63 ppm | Standard chemical shift for an ester methylene carbon. | |
| Ethyl (CH₃) | ~14 - 15 ppm | Standard chemical shift for an ester methyl carbon. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1710 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ester carbonyl group. |
| C=N/C=C Stretch | ~1580 - 1650 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-O Stretch (Ester) | ~1250 - 1300 cm⁻¹ | Asymmetric C-O-C stretch. | |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | Characteristic C-H stretching for sp² hybridized carbons. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 201.08 | Expected molecular ion peak corresponding to the molecular weight (C₁₂H₁₁NO₂). |
| Key Fragments | m/z = 173, 156, 128 | Expected fragments correspond to the loss of ethylene (-28), ethoxy radical (-45), and the entire ethyl carboxylate group (-73). |
Conclusion
Ethyl Isoquinoline-3-carboxylate stands as a compound of significant strategic importance for synthetic and medicinal chemists. While it may not possess pronounced intrinsic biological activity itself, its true value is realized as a versatile and functionalized building block. Its accessible synthesis via dehydrogenation and the predictable reactivity of both its heterocyclic core and its ester functional group make it an ideal starting point for the development of novel isoquinoline derivatives. The established pharmacological pedigree of the isoquinoline family provides a strong rationale for its use in discovery programs targeting a wide range of diseases. This guide has provided the core technical knowledge—from synthesis to spectroscopic properties—to empower researchers to confidently incorporate this valuable intermediate into their next generation of innovative drug design and development projects.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). quinoline-3-carboxylic acid ethyl ester. Retrieved January 30, 2026, from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis. Retrieved January 30, 2026, from [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254–12287.
-
PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved January 30, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). Ethyl isoquinoline-3-carboxylate, 97%. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved January 30, 2026, from [Link]
- Jin, Y., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. ETHYL ISOQUINOLINE-3-CARBOXYLATE CAS#: 50458-79-2 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isoquinoline-3-carboxylic acid(6624-49-3) IR Spectrum [m.chemicalbook.com]
